2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 2-(4-bromophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 2-(4-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the resulting biological activities. The presence of the chlorophenyl and dimethoxyphenyl groups may confer unique properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H21ClN4O4 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21ClN4O4/c1-34-22-10-3-15(11-23(22)35-2)13-29-25(32)16-4-9-21-19(12-16)24-20(14-28-21)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32) |
InChI Key |
QZJFSJLONLNFLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
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